3,5,6-Trichloropyrazin-2-amine
Overview
Description
3,5,6-Trichloropyrazin-2-amine (TCPA) is a synthetic compound and a derivative of pyrazin-2-amine. It has a molecular weight of 198.43 g/mol .
Molecular Structure Analysis
The molecular structure of TCPA includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structural analysis of TCPA is not clearly detailed in the available literature.Physical And Chemical Properties Analysis
TCPA is a powder at room temperature . It has a melting point of 131-134°C .Scientific Research Applications
Herbicide Mechanism of Action
Research on pyridazinone compounds, which share structural similarities with 3,5,6-Trichloropyrazin-2-amine, revealed their inhibitory effect on the Hill reaction and photosynthesis in barley. This mechanism underlies the phytotoxicity observed with such compounds, demonstrating their potential as herbicides. Moreover, certain pyridazinone chemicals exhibit resistance to metabolic detoxification in plants and can interfere with chloroplast development, offering a dual mode of action for weed control (Hilton et al., 1969).
Genotoxicity and Metabolic Activation
A novel 5-HT2C agonist, structurally related to 3,5,6-Trichloropyrazin-2-amine, was investigated for its potential in obesity treatment. The study assessed the compound's genotoxicity, uncovering a metabolism-dependent increase in reverse mutations in certain strains, indicative of its bioactivation to a reactive intermediate. This finding emphasizes the importance of understanding metabolic pathways and their implications for drug safety (Kalgutkar et al., 2007).
Synthetic Methodologies for Bioactive Compounds
Research into triazolo and pyrazino compounds, akin to 3,5,6-Trichloropyrazin-2-amine, has led to the development of novel synthetic pathways. These methodologies enable the creation of compounds with potential biological activities, including CGRP receptor antagonists, through nucleophilic substitutions and oxidative cyclization processes. Such synthetic advancements provide valuable tools for drug discovery and development (Lim et al., 2014), (Li et al., 2019).
Regioselective Nucleophilic Aromatic Substitution
Studies on the nucleophilic aromatic substitution reactions of dichloropyrazines have shown differences in regioselectivity based on the electronic nature of substituents at the 2-position. These findings are crucial for designing synthetic strategies for polysubstituted pyrazines, potentially leading to new materials or biologically active molecules (Scales et al., 2013).
Safety And Hazards
The safety data sheet for TCPA indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
3,5,6-trichloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDPLJROSGVEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306268 | |
Record name | 3,5,6-Trichloro-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichloropyrazin-2-amine | |
CAS RN |
13484-51-0 | |
Record name | 3,5,6-Trichloro-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13484-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,6-Trichloro-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trichloropyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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